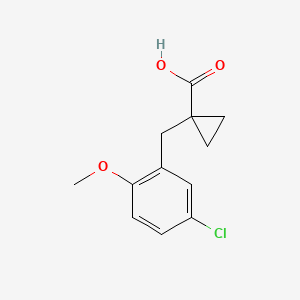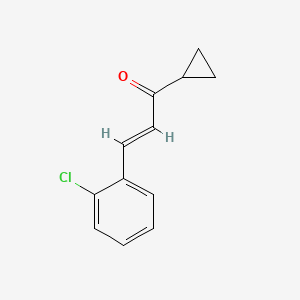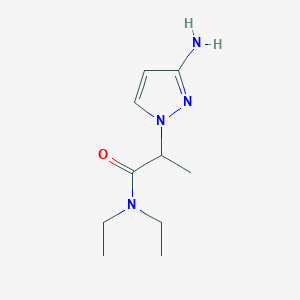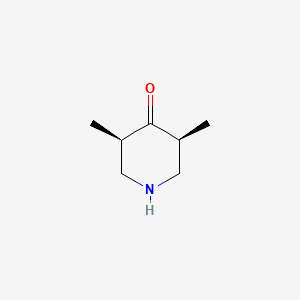
(3r,5s)-3,5-Dimethylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5s)-3,5-Dimethylpiperidin-4-one is a chiral compound with the molecular formula C7H13NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at the 3rd and 5th positions and a ketone group at the 4th position. This specific stereochemistry (3r,5s) indicates the spatial arrangement of the substituents, which is crucial for its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5s)-3,5-Dimethylpiperidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5-dimethyl-1,5-hexadiene with ammonia in the presence of a catalyst can yield the desired piperidinone. The reaction conditions typically include moderate temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 3,5-dimethyl-4-piperidone using a suitable hydrogenation catalyst like palladium on carbon. This method allows for the selective reduction of the ketone group while maintaining the integrity of the piperidine ring.
Análisis De Reacciones Químicas
Types of Reactions
(3r,5s)-3,5-Dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atom.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various N-substituted piperidinones.
Aplicaciones Científicas De Investigación
(3r,5s)-3,5-Dimethylpiperidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3r,5s)-3,5-Dimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(3r,5s)-3,5-Dimethylpiperidine: A similar compound lacking the ketone group, which affects its reactivity and biological activity.
(3r,5s)-3,5-Dimethylheptane: A structurally similar compound with different functional groups and properties.
Uniqueness
(3r,5s)-3,5-Dimethylpiperidin-4-one is unique due to its specific stereochemistry and the presence of both methyl and ketone groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(3S,5R)-3,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C7H13NO/c1-5-3-8-4-6(2)7(5)9/h5-6,8H,3-4H2,1-2H3/t5-,6+ |
Clave InChI |
AMGHHWQPWHGXHB-OLQVQODUSA-N |
SMILES isomérico |
C[C@@H]1CNC[C@@H](C1=O)C |
SMILES canónico |
CC1CNCC(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13539990.png)

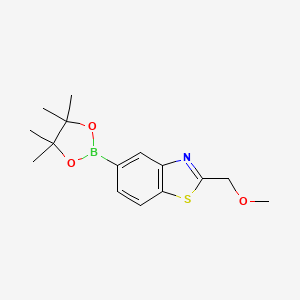

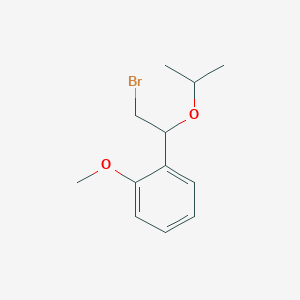
![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid](/img/structure/B13540019.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)
![4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)


